
4-(2-Methylphenyl)piperidine
Vue d'ensemble
Description
4-(2-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimycobacterial Applications
4-(2-Methylphenyl)piperidine derivatives have been synthesized and evaluated for their antimycobacterial properties. In particular, certain compounds like 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one demonstrated significant in vitro activity against Mycobacterium tuberculosis, showing potential as promising agents in treating tuberculosis (Kumar et al., 2008).
Synthesis and Molecular Structure
The molecular structure of derivatives of this compound, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, has been analyzed. These compounds exhibit hydrogen bonding and C-H…π interactions, which are crucial for understanding their potential biological applications (Khan et al., 2013).
Anticancer Properties
A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed that these derivatives, synthesized from this compound, showed promising anticancer properties. Some compounds in this series exhibited strong anticancer activity compared to reference drugs (Rehman et al., 2018).
Aromatase Inhibition and Breast Cancer Treatment
Certain 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to this compound, have shown potent inhibition of human placental aromatase, suggesting their potential use in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Anti-angiogenic and DNA Cleavage Activities
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, related to this compound, have been synthesized and shown to possess significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).
Anti-acetylcholinesterase Activity
Studies have shown that 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, structurally similar to this compound, exhibit potent anti-acetylcholinesterase activity. This suggests their potential in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, derived from this compound, have been explored as potent gastric antisecretory agents. These compounds, like fenoctimine, have shown potential in treating peptic ulcer disease without anticholinergic activity (Scott et al., 1983).
NMDA Antagonist and Neuroprotective Agent
Compounds like CP-101,606, developed from this compound, act as potent N-methyl-D-aspartate (NMDA) antagonists. These compounds have potential as neuroprotective agents, possibly lacking the side effects of nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).
CCR5 Antagonist and Anti-HIV-1 Activity
Piperidine-4-carboxamide derivatives, such as TAK-220, exhibit high binding affinity to CCR5 and potent inhibition of HIV-1 replication, making them promising candidates for HIV-1 treatment (Imamura et al., 2006).
Macrophage Activation Inhibition and Graft Rejection Suppression
DTCM-glutarimide, a novel piperidine compound derived from this compound, has shown to inhibit macrophage activation and suppress graft rejection, suggesting its use as an anti-inflammatory agent (Takeiri et al., 2011).
Orientations Futures
Piperidines, including 4-(2-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological activities of piperidine derivatives .
Mécanisme D'action
Target of Action
4-(2-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to interact with various targets, including the muscarinic M1 receptor . The muscarinic M1 receptor is a G protein-coupled receptor involved in various physiological functions, including learning and memory.
Mode of Action
It’s suggested that it might interact with an “ectopic” site on the muscarinic m1 receptor . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.
Biochemical Pathways
Piperidine derivatives are known to influence various signaling molecules and pathways . For instance, they can regulate cell cycle proteins, anti-apoptotic proteins, and various proinflammatory cytokines .
Pharmacokinetics
Piperidine derivatives are generally known for their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .
Result of Action
Piperidine derivatives have been associated with various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Analyse Biochimique
Biochemical Properties
4-(2-Methylphenyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are essential for mood regulation and cognitive functions. Additionally, this compound can bind to specific receptors in the central nervous system, modulating their activity and influencing neuronal signaling .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can enhance neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also impacts cell signaling pathways, such as the cAMP-PKA pathway, which plays a vital role in regulating cellular metabolism, gene expression, and cell survival . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting monoamine oxidase, which results in increased neurotransmitter levels . Additionally, this compound can modulate receptor activity by binding to specific sites on neurotransmitter receptors, altering their conformation and function . These interactions lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive functions and mood by increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic benefits without significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to plasma proteins . These interactions determine its accumulation and localization within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Propriétés
IUPAC Name |
4-(2-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCMOXGEJQDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465019 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630116-52-8 | |
| Record name | 4-(2-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


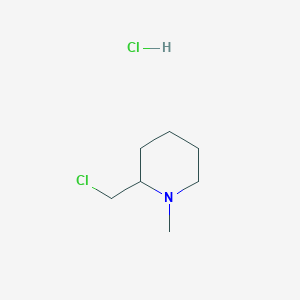
![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)

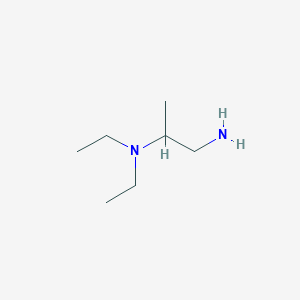

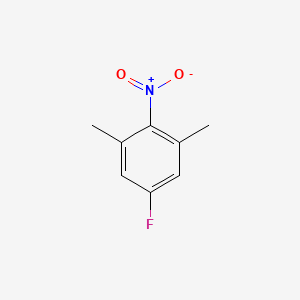
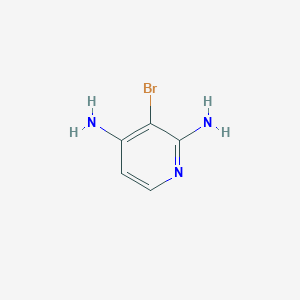
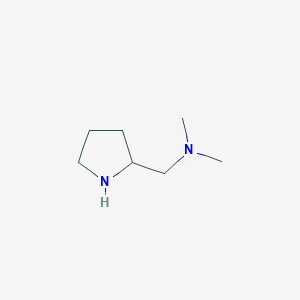


![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)



